N-{[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}CYCLOHEX-3-ENE-1-CARBOXAMIDE
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Overview
Description
N-{[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}CYCLOHEX-3-ENE-1-CARBOXAMIDE is a complex organic compound that features a thiazole ring substituted with a fluorophenyl group and a cyclohexene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the cyclohexene carboxamide moiety through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, N-{[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}CYCLOHEX-3-ENE-1-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its fluorinated phenyl group can be particularly useful in imaging studies, where it can serve as a marker for tracking biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its unique structural features may impart desirable characteristics such as enhanced stability, reactivity, or functionality to the materials.
Mechanism of Action
The mechanism of action of N-{[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclohex-3-enecarboxamide
- N-[(2-fluorophenyl)methyl]-1-cyclohex-3-enecarboxamide
Uniqueness
N-{[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}CYCLOHEX-3-ENE-1-CARBOXAMIDE is unique due to the presence of the thiazole ring and the specific positioning of the fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS/c1-12-16(11-20-17(22)13-7-3-2-4-8-13)23-18(21-12)14-9-5-6-10-15(14)19/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFCRGHUXVCLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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